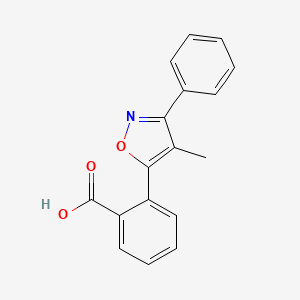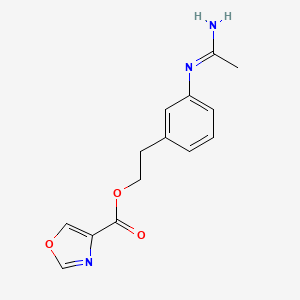
3-(5-Nitro-2-furyl)-2-propen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitrofuran-2-yl)prop-2-en-1-ol is an organic compound that features a furan ring substituted with a nitro group and a propenol side chain. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-nitrofuran-2-carbaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.
Purification: The product is purified using techniques such as column chromatography to obtain pure 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Nitrofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces amino derivatives.
Substitution: Produces halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(5-Nitrofuran-2-yl)prop-2-en-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol involves its interaction with biological molecules. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components. This compound may target enzymes or other proteins, disrupting their normal function and leading to antibacterial or antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol.
Nitrofurantoin: An antibacterial agent with a similar nitrofuran structure.
Nitrofurazone: Another nitrofuran derivative used as an antibacterial agent.
Uniqueness
3-(5-Nitrofuran-2-yl)prop-2-en-1-ol is unique due to its specific structure, which combines a nitrofuran moiety with a propenol side chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives.
Propiedades
Fórmula molecular |
C7H7NO4 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
(E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-4,9H,5H2/b2-1+ |
Clave InChI |
JZYGBCSCBHBXAA-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/CO |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
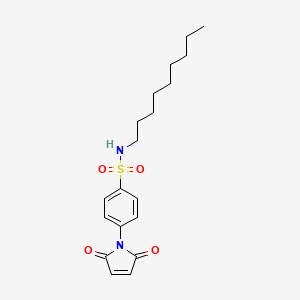
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)
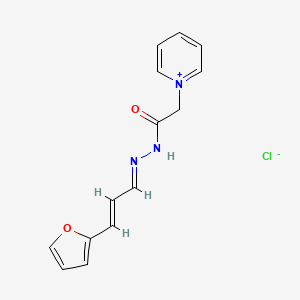
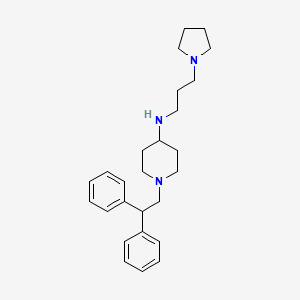

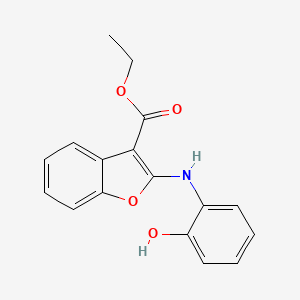

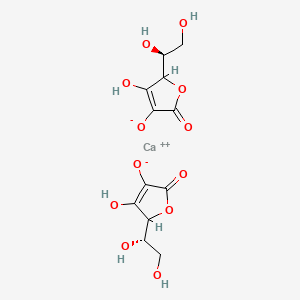

![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
